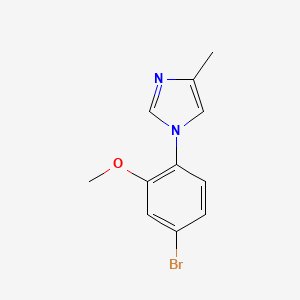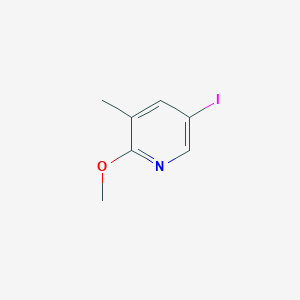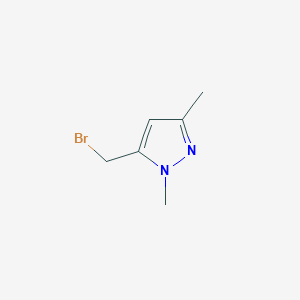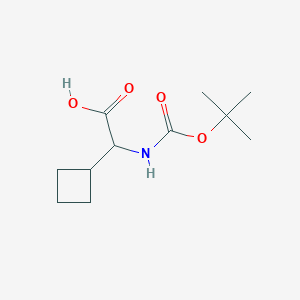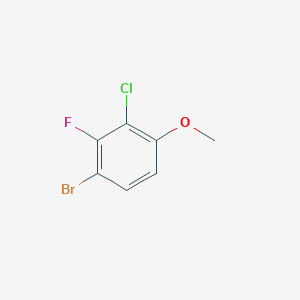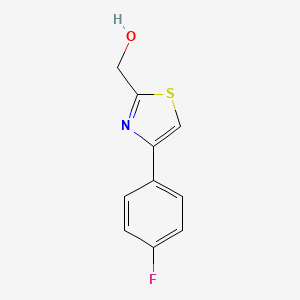
(4-(4-Fluorphenyl)thiazol-2-yl)methanol
Übersicht
Beschreibung
“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8FNOS and a molecular weight of 209.24 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-(4-Fluorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES string FC1=CC=C (C=C1)C2=CSC (CO)=N2 . This indicates that the compound contains a fluorophenyl group and a thiazolyl group connected by a methanol group .Physical and Chemical Properties Analysis
“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a solid substance . Its empirical formula is C10H8FNOS and it has a molecular weight of 209.24 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, einschließlich Verbindungen wie (4-(4-Fluorphenyl)thiazol-2-yl)methanol, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Die Einführung von Fluoratomen in den Phenylring von Thiazolverbindungen hat sich gezeigt, ihre antimikrobielle Wirksamkeit zu verbessern .
Entzündungshemmende und analgetische Eigenschaften
Forschungen zeigen, dass bestimmte Thiazolverbindungen signifikante entzündungshemmende und analgetische Wirkungen aufweisen. Dies ist besonders relevant bei der Entwicklung neuer Schmerzmittel mit möglicherweise weniger Nebenwirkungen .
Antikrebs-Potenzial
Einige Thiazolderivate wurden auf ihre Antikrebs-Eigenschaften untersucht. So haben Studien gezeigt, dass die Einführung fluorhaltiger Phenylgruppen in Molekülstrukturen zu Verbindungen mit mäßigen bis guten herbiziden Aktivitäten führen kann, die in der Krebsforschung Anwendung finden könnten .
Herbizide Anwendungen
Die herbizide Aktivität von Thiazolverbindungen wurde untersucht, wobei die Ergebnisse darauf hindeuten, dass diese Verbindungen bei der Bekämpfung unerwünschter Vegetation wirksam sein können, insbesondere wenn Fluor in der Struktur vorhanden ist .
Neuroprotektive Wirkungen
Thiazole werden auf ihre neuroprotektiven Wirkungen untersucht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die strukturelle Vielseitigkeit des Thiazols ermöglicht die Entwicklung von Verbindungen, die mit verschiedenen neurologischen Zielstrukturen interagieren können .
Antidiabetische Aktivität
Die Modifikation von Thiazolverbindungen hat zur Entdeckung von Molekülen mit antidiabetischer Aktivität geführt. Dies eröffnet Möglichkeiten für die Entwicklung neuer Therapeutika zur Diabetesbehandlung .
Antioxidative Eigenschaften
Thiazolderivate sind auch für ihre antioxidativen Eigenschaften bekannt. Dieses Merkmal ist wichtig zur Bekämpfung von oxidativem Stress, der an vielen chronischen Krankheiten beteiligt ist .
Hepatoprotektive Aktivität
Studien haben gezeigt, dass Thiazolverbindungen möglicherweise hepatoprotektive Aktivitäten besitzen, die potenzielle Vorteile bei der Behandlung von Lebererkrankungen bieten .
Safety and Hazards
Wirkmechanismus
Mode of Action
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which suggests that (4-(4-Fluorophenyl)thiazol-2-yl)methanol may interact with multiple targets and pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
(4-(4-Fluorophenyl)thiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including (4-(4-Fluorophenyl)thiazol-2-yl)methanol, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical pathways.
Cellular Effects
The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies . Additionally, (4-(4-Fluorophenyl)thiazol-2-yl)methanol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, (4-(4-Fluorophenyl)thiazol-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects . Additionally, (4-(4-Fluorophenyl)thiazol-2-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Dosage Effects in Animal Models
The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have shown that thiazole derivatives can have threshold effects, where a specific dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
(4-(4-Fluorophenyl)thiazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol on metabolic flux and metabolite levels are important aspects of its biochemical analysis.
Transport and Distribution
The transport and distribution of (4-(4-Fluorophenyl)thiazol-2-yl)methanol within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different tissues . Understanding the transport and distribution of (4-(4-Fluorophenyl)thiazol-2-yl)methanol is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-(4-Fluorophenyl)thiazol-2-yl)methanol can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (4-(4-Fluorophenyl)thiazol-2-yl)methanol may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of (4-(4-Fluorophenyl)thiazol-2-yl)methanol is crucial for elucidating its molecular mechanisms of action.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNQPGOGCLEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285668 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211511-24-8 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




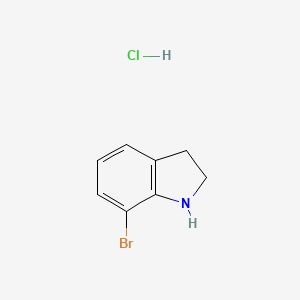

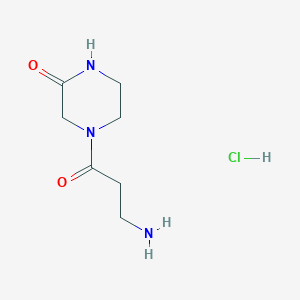

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
